molecular formula C10H16N2O B6316166 1-(6-Methyl-2-pyridinylamino)-2-butanol CAS No. 1422518-56-6

1-(6-Methyl-2-pyridinylamino)-2-butanol

Cat. No.: B6316166
CAS No.: 1422518-56-6
M. Wt: 180.25 g/mol
InChI Key: BHUUPURDPYWLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methyl-2-pyridinylamino)-2-butanol is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 2-position, which is further connected to a butanol moiety

Preparation Methods

The synthesis of 1-(6-Methyl-2-pyridinylamino)-2-butanol can be achieved through several routes. One common method involves the reaction of 6-methyl-2-pyridinamine with 2-butanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the carbon-nitrogen bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(6-Methyl-2-pyridinylamino)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(6-Methyl-2-pyridinylamino)-2-butanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2-pyridinylamino)-2-butanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

1-(6-Methyl-2-pyridinylamino)-2-butanol can be compared with other aminopyridines, such as:

    2-Amino-6-methylpyridine: Similar in structure but lacks the butanol moiety, which may result in different chemical and biological properties.

    6-Amino-2-methylpyridine: Another related compound with a similar pyridine ring but different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-9(13)7-11-10-6-4-5-8(2)12-10/h4-6,9,13H,3,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPURDPYWLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC(=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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